diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate
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Overview
Description
1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is a complex organic compound that features an indole moiety, which is a common structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE likely involves multiple steps, including the formation of the indole ring, functional group modifications, and esterification. Typical reaction conditions might include:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functional group modifications: Introduction of methoxy and dimethyl groups on the indole ring can be done through electrophilic aromatic substitution reactions.
Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE: shares structural similarities with other indole derivatives, such as tryptamines and indole-3-acetic acid.
Tryptamines: These compounds are known for their role in neurotransmission and psychoactive effects.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
The uniqueness of 1,4-DIETHYL (2E)-2-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE lies in its specific functional groups and their arrangement, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl (E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C19H24N2O5/c1-6-25-18(22)10-16(19(23)26-7-2)21-15-9-14-13(8-17(15)24-5)11(3)12(4)20-14/h8-10,20-21H,6-7H2,1-5H3/b16-10+ |
InChI Key |
ROITUDKYTWJMOP-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=C(C=C2C(=C(NC2=C1)C)C)OC |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=C(C=C2C(=C(NC2=C1)C)C)OC |
Origin of Product |
United States |
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